4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
Overview
Description
4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a thiophene derivative. Thiophene-based compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE, often involves condensation reactions. Common synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the use of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar compounds to 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE include other thiophene derivatives such as:
- ETHYL (4,5-DIMETHYL-2-(((2-METHYLPHENOXY)ACETYL)AMINO)-3-THIENYL)ACETATE
- 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
These compounds share similar thiophene ring structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
4,5-dimethyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-8(2)19-13(11(7)12(14)17)15-10(16)6-9-4-3-5-18-9/h3-5H,6H2,1-2H3,(H2,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPCNWOWQJIUHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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